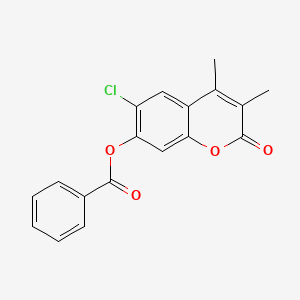
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzoate is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzoic acid derivatives. One common method is to react 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature. The reaction proceeds smoothly, yielding the desired ester product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted coumarins.
Oxidation: Quinones.
Reduction: Dihydro coumarins.
Hydrolysis: 7-hydroxy-2H-chromen-2-one and benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzoate involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and modulate cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzoate.
4-chlorobenzoyl chloride: Used in the acylation reaction.
Coumarin derivatives: Various coumarin-based compounds with similar structures and biological activities.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C18H13ClO4 |
|---|---|
Molekulargewicht |
328.7 g/mol |
IUPAC-Name |
(6-chloro-3,4-dimethyl-2-oxochromen-7-yl) benzoate |
InChI |
InChI=1S/C18H13ClO4/c1-10-11(2)17(20)22-15-9-16(14(19)8-13(10)15)23-18(21)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI-Schlüssel |
ZBESYFBDIGRAOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-butyl-N-{4-[(2,6-diethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160963.png)
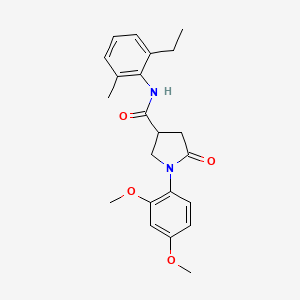
![2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B11160970.png)
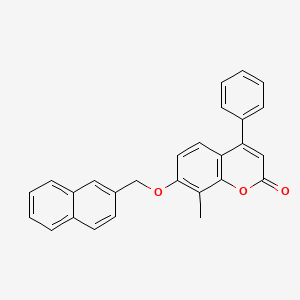
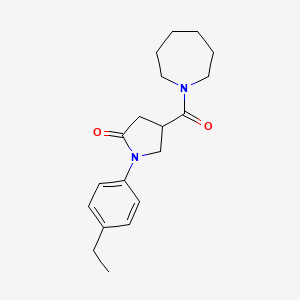
![2-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11160985.png)

![trans-4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11160994.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B11160997.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)benzamide](/img/structure/B11161003.png)

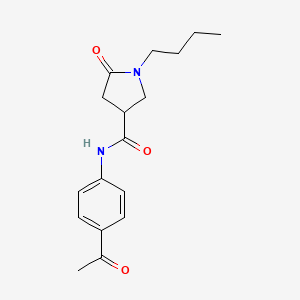
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B11161013.png)
![1-butyl-N-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161033.png)
